Diethyl 2-(bromomethyl)malonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

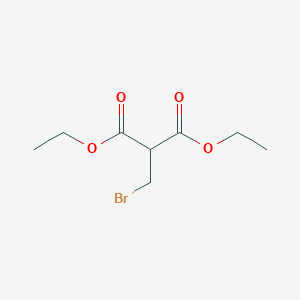

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-(bromomethyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO4/c1-3-12-7(10)6(5-9)8(11)13-4-2/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFDYMMFCGYFJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CBr)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30526723 | |

| Record name | Diethyl (bromomethyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30526723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34762-17-9 | |

| Record name | Diethyl (bromomethyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30526723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Diethyl 2-(bromomethyl)malonate (CAS: 34762-17-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-(bromomethyl)malonate, with CAS number 34762-17-9, is a versatile chemical intermediate of significant interest in organic synthesis. Its structure, featuring a reactive bromomethyl group attached to a diethyl malonate backbone, renders it a potent electrophilic building block. This guide provides a comprehensive overview of its chemical and physical properties, plausible synthetic routes, reactivity, and safety considerations, tailored for professionals in research and drug development. The primary utility of this compound lies in its ability to introduce a diethyl malonate moiety into a wide range of molecules through nucleophilic substitution, enabling the construction of complex carbon skeletons.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical and chemical properties of this compound. This data is essential for its handling, characterization, and use in experimental setups.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 34762-17-9 | [1] |

| Molecular Formula | C₈H₁₃BrO₄ | [1] |

| Molecular Weight | 253.09 g/mol | [1] |

| IUPAC Name | diethyl 2-(bromomethyl)propanedioate | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 95-97 °C at 1 Torr | [2] |

| Density | 1.337 g/cm³ at 20 °C | [2] |

| Refractive Index | 1.468 | [2] |

Table 2: Computed Properties

| Property | Value | Reference(s) |

| XLogP3 | 1.7 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 6 | [1] |

| Exact Mass | 251.99972 Da | [1] |

| Topological Polar Surface Area | 52.6 Ų | [1] |

Synthesis and Experimental Protocols

Plausible Synthetic Route: Radical Bromination

The synthesis would likely involve the reaction of diethyl methylmalonate with a radical brominating agent, such as N-Bromosuccinimide (NBS), in the presence of a radical initiator (e.g., AIBN or light).

Caption: Plausible synthesis of this compound.

Generalized Experimental Protocol for Synthesis

The following is a generalized procedure based on standard practices for radical bromination:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl methylmalonate in a suitable dry, non-polar solvent such as carbon tetrachloride or cyclohexane.

-

Addition of Reagents: Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) to the solution.

-

Reaction Conditions: Heat the mixture to reflux. The reaction can also be initiated photochemically using a UV lamp. Monitor the reaction progress by TLC or GC analysis.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Reactivity and Applications

The primary mode of reactivity for this compound is as an electrophile in nucleophilic substitution reactions, specifically S_N2 reactions. The bromine atom serves as a good leaving group, making the adjacent carbon atom susceptible to attack by a wide range of nucleophiles.[3]

Nucleophilic Substitution Reactions

This compound is an excellent reagent for the alkylation of various nucleophiles, including carbanions (such as enolates), amines, thiols, and azides. This reactivity allows for the introduction of the CH(COOEt)₂ moiety, which can be further manipulated, for instance, through decarboxylation.

References

An In-depth Technical Guide to the Structure and Bonding of Diethyl 2-(bromomethyl)malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-(bromomethyl)malonate is a versatile reagent in organic synthesis, prized for its role as a precursor in the formation of a wide array of complex molecules. Its utility is fundamentally derived from its unique molecular structure and the nature of its chemical bonds. This technical guide provides a comprehensive overview of the structure, bonding, and reactivity of this compound, supported by spectroscopic data of analogous compounds, a plausible synthetic protocol, and a discussion of its electrophilic nature. Understanding these core aspects is crucial for its effective application in research and drug development.

Molecular Structure and Bonding

The fundamental characteristics of this compound are defined by its molecular formula, C₈H₁₃BrO₄, and its IUPAC name, diethyl 2-(bromomethyl)propanedioate.[1] Its molecular weight is 253.09 g/mol . The structure, represented by the SMILES string CCOC(=O)C(CBr)C(=O)OCC, features a central malonate core functionalized with two ethyl ester groups and a bromomethyl substituent.

The key to its reactivity lies in the C-Br bond. Bromine, being an excellent leaving group, renders the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack. This characteristic is central to its application in SN2 reactions for the alkylation of various nucleophiles.

Visualization of Molecular Structure

To illustrate the arrangement of atoms and bonds, a two-dimensional structural diagram is provided below.

Caption: 2D structure of this compound.

Bond Parameters

| Bond | Type | Typical Bond Length (Å) | Bond Angle | Typical Angle (°) |

| C-Br | Covalent | 1.94 | C-C-Br | 109.5 |

| C=O (ester) | Covalent | 1.21 | O=C-O | 120 |

| C-O (ester) | Covalent | 1.34 | C-O-C | 115 |

| C-C (malonate core) | Covalent | 1.52 | C-C-C | 109.5 |

| C-H (alkyl) | Covalent | 1.09 | H-C-H | 109.5 |

Spectroscopic Characterization (by Analogy)

Direct experimental spectroscopic data for this compound is scarce. However, the spectra of closely related compounds, such as diethyl 2-bromo-2-methylmalonate and diethyl bromomalonate, provide valuable insights into the expected spectral features.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. By analogy with similar structures, the following chemical shifts (δ) can be predicted:

-

-CH₂- (ethyl ester, quartet): ~4.2 ppm

-

-CH₃ (ethyl ester, triplet): ~1.3 ppm

-

-CH- (malonate, multiplet): This proton's chemical shift will be influenced by the adjacent bromomethyl and ester groups.

-

-CH₂Br (bromomethyl, doublet): This signal is expected to be downfield due to the deshielding effect of the bromine atom.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum would provide information about the carbon skeleton. Predicted chemical shifts for the key carbon atoms are:

-

C=O (ester carbonyl): ~165-175 ppm

-

-O-CH₂- (ethyl ester): ~60-65 ppm

-

-CH- (malonate): This central carbon's resonance will be a key indicator of the substitution pattern.

-

-CH₂Br (bromomethyl): ~30-40 ppm

-

-CH₃ (ethyl ester): ~14 ppm

FT-IR Spectroscopy

The infrared spectrum is dominated by the strong absorption band of the C=O stretching vibration of the ester groups, typically appearing in the range of 1730-1750 cm⁻¹. Other characteristic vibrations include C-O stretching and C-H bending and stretching frequencies.

Experimental Protocols

Plausible Synthesis of this compound

A common and effective method for the synthesis of α-halo esters is the direct halogenation of the corresponding ester. The following protocol is adapted from the well-established synthesis of ethyl bromomalonate and represents a plausible route to this compound.[4]

Materials:

-

Diethyl 2-methylmalonate

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Radical initiator (e.g., AIBN or benzoyl peroxide)

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, heating mantle, separatory funnel, and distillation apparatus.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve diethyl 2-methylmalonate in carbon tetrachloride.

-

Add a catalytic amount of a radical initiator to the solution.

-

Heat the mixture to reflux.

-

Slowly add a solution of N-Bromosuccinimide in carbon tetrachloride to the refluxing mixture.

-

Continue refluxing until the reaction is complete (can be monitored by TLC or GC).

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with a 5% sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation.

Reaction Workflow:

Caption: Plausible synthetic workflow for this compound.

Reactivity and Applications

The primary mode of reactivity for this compound is as an electrophile in nucleophilic substitution reactions.[2] The polarized C-Br bond, coupled with the stability of the bromide leaving group, makes the bromomethyl carbon an excellent target for a wide range of nucleophiles.

Signaling Pathway of Reactivity:

Caption: General SN2 reactivity pathway of this compound.

This reactivity makes it a valuable building block for the synthesis of:

-

Substituted malonic esters: By reacting with carbanions, such as those derived from other malonic esters or β-keto esters.

-

Amino acid derivatives: Through reaction with amines.

-

Ethers: Via reaction with alkoxides.

-

Cyclic compounds: Intramolecular cyclization can be achieved if the nucleophile is part of the same molecule.

Conclusion

This compound is a cornerstone reagent in synthetic organic chemistry. Its structure, characterized by a reactive C-Br bond and the versatile malonate core, dictates its role as a potent electrophile. While direct experimental data on its bond parameters is limited, a combination of analogy to similar structures and computational chemistry provides a solid framework for understanding its properties. The synthetic and reactivity principles outlined in this guide offer a foundation for its effective utilization in the design and development of novel chemical entities.

References

An In-depth Technical Guide to the Synthesis of Diethyl 2-(bromomethyl)malonate from Diethyl Malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing diethyl 2-(bromomethyl)malonate from diethyl malonate. The synthesis is a two-step process involving an initial hydroxymethylation followed by a bromination reaction. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to support laboratory application.

Introduction

This compound is a valuable reagent in organic synthesis, serving as a versatile building block for the introduction of a malonic ester moiety functionalized with a reactive bromomethyl group. This functionality allows for subsequent nucleophilic substitution reactions, making it a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and other bioactive compounds. The synthesis from the readily available and inexpensive starting material, diethyl malonate, proceeds through the formation of a hydroxymethyl intermediate, which is subsequently converted to the target bromomethyl derivative. Careful control of reaction conditions is crucial, particularly in the initial hydroxymethylation step, to favor the desired mono-substituted product.

Reaction Pathway

The synthesis of this compound from diethyl malonate is achieved in two sequential steps:

-

Step 1: Mono-hydroxymethylation of Diethyl Malonate. Diethyl malonate is reacted with formaldehyde in the presence of a mild base, such as potassium bicarbonate, to yield diethyl 2-(hydroxymethyl)malonate. To favor the formation of the mono-adduct over the di-substituted product, a near 1:1 stoichiometry of the reactants is employed.

-

Step 2: Bromination of Diethyl 2-(hydroxymethyl)malonate. The hydroxyl group of the intermediate is then substituted with a bromine atom using a suitable brominating agent, such as phosphorus tribromide (PBr₃), to afford the final product, this compound.

Experimental Protocols

The following protocols are based on established synthetic methodologies and provide a step-by-step guide for the laboratory preparation of this compound.

Step 1: Synthesis of Diethyl 2-(hydroxymethyl)malonate

This procedure is adapted from a known synthesis of diethyl bis(hydroxymethyl)malonate, with modifications to the stoichiometry to favor the mono-hydroxymethylated product.[1]

Materials:

-

Diethyl malonate

-

Formaldehyde solution (37% in water)

-

Potassium bicarbonate (K₂CO₃)

-

Saturated ammonium sulfate solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Isopropyl ether

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Ice bath

Procedure:

-

To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add a solution of formaldehyde (1.0 equivalent) and a catalytic amount of potassium bicarbonate.

-

Cool the flask in an ice-water bath to maintain a temperature of 20-25°C.

-

Slowly add diethyl malonate (1.0 equivalent) dropwise from the dropping funnel over a period of 40-50 minutes, ensuring the reaction temperature does not exceed 30°C.

-

After the addition is complete, continue stirring the reaction mixture for an additional hour at room temperature.

-

Transfer the reaction mixture to a separatory funnel and add a saturated solution of ammonium sulfate to facilitate the separation of the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the diethyl ether.

-

The crude product, diethyl 2-(hydroxymethyl)malonate, can be purified by crystallization from isopropyl ether or used directly in the next step after thorough drying.

Step 2: Synthesis of this compound

This protocol describes the conversion of the intermediate alcohol to the final bromide using phosphorus tribromide.

Materials:

-

Diethyl 2-(hydroxymethyl)malonate

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a calcium chloride drying tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, dissolve the crude diethyl 2-(hydroxymethyl)malonate (1.0 equivalent) in anhydrous diethyl ether.

-

Cool the flask in an ice bath to 0°C.

-

Slowly add phosphorus tribromide (0.34 equivalents) dropwise from the dropping funnel, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The final product can be purified by vacuum distillation.

Data Presentation

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n²⁰/D) |

| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 199 | 1.055 | 1.414 |

| Diethyl 2-(hydroxymethyl)malonate | C₈H₁₄O₅ | 190.19 | - | - | - |

| This compound | C₈H₁₃BrO₄ | 253.09 | - | - | - |

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis of this compound.

Safety Considerations

-

Diethyl malonate: Combustible liquid. Handle in a well-ventilated area.

-

Formaldehyde: Toxic and a suspected carcinogen. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Phosphorus tribromide (PBr₃): Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood, wearing acid-resistant gloves, a lab coat, and full-face protection.

-

Diethyl ether: Extremely flammable. Work in an area free of ignition sources.

-

All reactions should be performed in a well-ventilated fume hood.

-

Appropriate PPE, including safety glasses, lab coat, and gloves, should be worn at all times.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

The Pivotal Role of Electron-Withdrawing Groups in the Reactivity of Diethyl 2-(bromomethyl)malonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 2-(bromomethyl)malonate is a highly versatile reagent in organic synthesis, primarily owing to the unique electronic environment created by the presence of two electron-withdrawing ester groups. This guide provides a comprehensive analysis of how these groups modulate the reactivity of the bromomethyl moiety, rendering it a potent electrophile for a wide array of synthetic transformations. This document delves into the mechanistic underpinnings of its reactivity, supported by quantitative data, detailed experimental protocols, and logical and procedural diagrams to facilitate a deeper understanding and practical application of this valuable synthetic building block.

Introduction

In the landscape of modern synthetic chemistry, the quest for efficient and selective methods for carbon-carbon and carbon-heteroatom bond formation is paramount. This compound has emerged as a key player in this endeavor, serving as a trifunctional reagent that combines the nucleophilic character of the malonic ester with the electrophilic nature of the bromomethyl group. The presence of the two diethyl ester groups is not merely a passive structural feature; they are the primary activators of the molecule's synthetic utility. Their strong electron-withdrawing nature significantly influences the reactivity of the adjacent bromomethyl group, making it an excellent substrate for nucleophilic substitution reactions. This guide will explore the multifaceted role of these electron-withdrawing groups in dictating the reactivity of this compound and its applications in the synthesis of complex organic molecules, including heterocyclic compounds and precursors for pharmacologically active agents.

The Influence of Electron-Withdrawing Ester Groups on Reactivity

The reactivity of the bromomethyl group in this compound is profoundly influenced by the two adjacent diethyl ester functionalities. These groups exert a powerful electron-withdrawing effect through induction, which has two major consequences for the molecule's reactivity.[1]

-

Increased Electrophilicity: The ester groups pull electron density away from the central carbon atom and, by extension, from the carbon of the bromomethyl group. This inductive effect renders the carbon atom of the C-Br bond more electron-deficient, thus increasing its electrophilicity and making it a more favorable target for nucleophiles.[1]

-

Stabilization of the Transition State: In the context of a bimolecular nucleophilic substitution (SN2) reaction, the incoming nucleophile forms a partial bond with the electrophilic carbon while the bromide leaving group begins to depart. This creates a pentacoordinate transition state with a partial negative charge. The electron-withdrawing ester groups help to stabilize this transient negative charge through delocalization, thereby lowering the activation energy of the reaction and increasing the reaction rate.[1]

This electronic activation, coupled with the minimal steric hindrance at the primary carbon of the bromomethyl group, makes this compound an ideal substrate for SN2 reactions.[1]

Key Reaction Pathways and Mechanisms

The primary reaction pathway for this compound is nucleophilic substitution, where the bromine atom is displaced by a wide range of nucleophiles.[1] This reactivity is central to its utility in synthetic organic chemistry.

Bimolecular Nucleophilic Substitution (SN2)

The reaction of this compound with nucleophiles predominantly proceeds via an SN2 mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside relative to the leaving group (bromide), leading to an inversion of stereochemistry if the carbon were chiral.

Cyclization Reactions

The dual functionality of this compound makes it an excellent precursor for the synthesis of cyclic compounds. Intramolecular nucleophilic substitution can lead to the formation of various ring systems, which is a powerful strategy in the synthesis of heterocyclic compounds of pharmaceutical interest.

Quantitative Data on Reactivity

While specific kinetic data for every reaction of this compound is not extensively documented in dedicated studies, the vast body of knowledge on SN2 reactions supports its kinetic profile. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. The following table summarizes representative yields for the reaction of this compound and similar electrophiles with various nucleophiles, illustrating the versatility of this reagent.

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Diethyl malonate enolate | Diethyl 2-(diethyl malonyl)methylmalonate | NaH, DMF, rt, 2h | 55 | [2] |

| Indole | Diethyl 2-(1H-indol-1-ylmethyl)malonate | NaH, DMF, rt | Good | (Analogous) |

| Pyrrolidine | Diethyl 2-(pyrrolidin-1-ylmethyl)malonate | K₂CO₃, CH₃CN, reflux | High | (Analogous) |

| Sodium azide | Diethyl 2-(azidomethyl)malonate | NaN₃, DMF, 60°C | >90 | (Analogous) |

| Thiophenol | Diethyl 2-((phenylthio)methyl)malonate | NaH, THF, rt | High | (Analogous) |

Note: Data for analogous reactions are included to demonstrate the general reactivity patterns. DMF = Dimethylformamide, rt = room temperature, THF = Tetrahydrofuran.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of alpha-brominated esters involves the bromination of the corresponding substituted malonic ester.

Materials:

-

Diethyl 2-methylmalonate

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (initiator)

-

Carbon tetrachloride (CCl₄)

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

To a solution of diethyl 2-methylmalonate (1 equiv.) in CCl₄ in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add N-Bromosuccinimide (1.05 equiv.) and a catalytic amount of benzoyl peroxide.

-

Heat the mixture to reflux with stirring. The reaction can be monitored by the disappearance of the solid NBS.

-

After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a 5% aqueous solution of NaHCO₃ and then with water.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Nucleophilic Substitution with an Amine: Synthesis of Diethyl 2-((diethylamino)methyl)malonate

This protocol describes a typical SN2 reaction with a secondary amine.

Materials:

-

This compound

-

Diethylamine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equiv.) in acetonitrile.

-

Add potassium carbonate (1.5 equiv.) and diethylamine (1.2 equiv.) to the solution.

-

Heat the mixture to reflux with vigorous stirring for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Intramolecular Cyclization: Synthesis of a Substituted Lactone

This protocol exemplifies the use of this compound in the synthesis of a heterocyclic system.

Materials:

-

Product from a reaction of this compound with a nucleophile containing a hydroxyl group (e.g., from reaction with a protected hydroxy-amine).

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Round-bottom flask, dropping funnel, magnetic stirrer, nitrogen atmosphere setup.

Procedure:

-

To a suspension of sodium hydride (1.1 equiv.) in anhydrous THF under a nitrogen atmosphere, add a solution of the hydroxy-malonate precursor (1 equiv.) in anhydrous THF dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases.

-

Heat the mixture to reflux for 4-6 hours to effect intramolecular cyclization.

-

Cool the reaction to 0°C and quench carefully by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting lactone by column chromatography.

Logical Relationships in Reactivity

The reactivity of this compound is a fine balance of several factors. The following diagram illustrates the key relationships influencing its synthetic utility.

Applications in Drug Development and Complex Molecule Synthesis

The ability to readily introduce a malonate moiety onto a diverse range of molecular scaffolds makes this compound a valuable tool in drug discovery and development. The malonate group can be further manipulated, for example, through hydrolysis and decarboxylation to generate substituted acetic acids, or by condensation with urea or thiourea to form barbiturates and thiobarbiturates, which are classes of compounds with a wide range of biological activities. Furthermore, its role in the construction of complex carbocyclic and heterocyclic frameworks allows for the synthesis of novel compounds with potential therapeutic applications.

Conclusion

The electron-withdrawing diethyl ester groups in this compound are the cornerstone of its high reactivity and synthetic versatility. By enhancing the electrophilicity of the bromomethyl carbon and stabilizing the SN2 transition state, these groups facilitate a broad spectrum of nucleophilic substitution and cyclization reactions. This in-depth guide has provided a comprehensive overview of the principles governing its reactivity, supported by practical experimental protocols and illustrative diagrams. For researchers and professionals in drug development and synthetic chemistry, a thorough understanding of the role of these electronic effects is crucial for the effective application of this powerful reagent in the synthesis of novel and complex molecular architectures.

References

The Synthetic Versatility of Diethyl 2-(bromomethyl)malonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-(bromomethyl)malonate is a highly versatile and valuable reagent in modern organic synthesis. Its unique trifunctional nature, possessing two ester groups and a reactive bromomethyl moiety, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the key applications of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of reaction pathways to empower researchers in the fields of medicinal chemistry, materials science, and natural product synthesis.

Core Applications in Organic Synthesis

The strategic placement of the electrophilic bromomethyl group adjacent to the nucleophilic potential of the malonic ester moiety makes this compound a powerful tool for the construction of complex molecular architectures. Key applications include the synthesis of substituted cyclopropanes, γ-keto esters, and a variety of heterocyclic systems.

Synthesis of Substituted Cyclopropanes

The reaction of this compound with α,β-unsaturated compounds, such as chalcones, provides a facile route to highly functionalized cyclopropane derivatives. This transformation typically proceeds via a Michael-initiated ring-closure (MIRC) reaction.

Reaction Workflow: Michael-Initiated Ring Closure

Caption: Workflow for the synthesis of substituted cyclopropanes via a Michael-initiated ring-closure reaction.

Experimental Protocol: Synthesis of Diethyl 2-benzoyl-3-phenylcyclopropane-1,1-dicarboxylate

To a solution of a chalcone derivative (1 mmol) and this compound (1.2 mmol) in dichloromethane (10 mL) at room temperature, a catalytic amount of potassium tert-butoxide (KOt-Bu) is added. The reaction mixture is stirred for 3-4 hours. After completion of the reaction, the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired cyclopropane derivative.

Quantitative Data: Synthesis of Chalcone-Diethyl Malonate Adducts [1]

| Entry | Chalcone Substituent (Ar) | Product Yield (%) |

| 1 | 4-Chlorophenyl | 88 |

| 2 | 4-Methylphenyl | 92 |

| 3 | 4-Methoxyphenyl | 94 |

| 4 | 2-Thienyl | 85 |

Synthesis of γ-Keto Esters

This compound serves as a key building block in the synthesis of γ-keto esters. The reaction typically involves the formation of an intermediate which is then decarboxylated to yield the final product. A common strategy involves the reaction with a substituted carbonyl chloride followed by bromination and subsequent decarboxylation.[2]

Reaction Pathway: Synthesis of α-Bromomethyl Ketones

Caption: General pathway for the synthesis of α-bromomethyl ketones from diethyl malonate.

Experimental Protocol: Preparation of 2-(4'-chlorophenyl)-6-chloroquinoline-4-α-bromomethyl ketone hydrobromide [2]

A solution of diethyl α-bromo-2-(4'-chlorophenyl)-6-chlorocinchoninyl malonate (21.5 g, 0.04 mole) in 50 ml of glacial acetic acid is heated to reflux. To this, 15 ml of 48% aqueous hydrobromic acid is added over two minutes. After 21 minutes, the evolution of carbon dioxide ceases, and a yellow solid forms. The reaction is quenched by pouring it into water and the product is collected by filtration, washed with water, and dried in vacuo. This process yields 13.0 g (82%) of the desired product.

Quantitative Data: Synthesis of α-Bromomethyl Ketones [2]

| Entry | Starting Diethyl α-Bromo-acylmalonate | Product Yield (%) |

| 1 | Diethyl α-bromo-2-(4'-chlorophenyl)-6-chlorocinchoninyl malonate | 82 |

| 2 | Diethyl α-bromo-2-(4'-chlorophenyl)-6-methoxy-7-chlorocinchoninyl malonate | 85 |

| 3 | Diethyl α,6-dibromo-9-phenanthroyl malonate | 95 |

Synthesis of Heterocyclic Compounds

The reactivity of this compound makes it a valuable precursor for the synthesis of various heterocyclic systems, including furans, pyrimidines, and as a substrate in the Gabriel synthesis of primary amines.

While direct reactions are less common, derivatives of this compound can be employed in multi-step syntheses to generate highly substituted furans. One conceptual approach involves the reaction of a malonate-derived intermediate with a suitable precursor to form a 1,4-dicarbonyl compound, which can then be cyclized.

Conceptual Workflow: Furan Synthesis

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Diethyl 2-(bromomethyl)malonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 2-(bromomethyl)malonate is a valuable reagent in organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures. However, its utility is matched by its hazardous properties, necessitating a thorough understanding and strict adherence to safety and handling protocols. This technical guide provides an in-depth overview of the essential precautions, experimental procedures for safe use, and emergency response measures to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous substance requiring careful handling.[1][2] It is a corrosive liquid that can cause severe skin burns and serious eye damage.[2][3] Inhalation may lead to respiratory irritation.[3]

GHS Hazard Statements:

-

H315: Causes skin irritation.[3]

-

H318: Causes serious eye damage.[3]

-

H335: May cause respiratory irritation.[3]

Hazard Pictograms:

Quantitative Data Summary

A clear understanding of the physicochemical properties of this compound is fundamental to its safe handling. The following table summarizes key quantitative data.

| Property | Value | Source |

| Molecular Formula | C8H13BrO4 | [4] |

| Molecular Weight | 253.09 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [2][5] |

| Specific Gravity | 1.402 | [1] |

| Boiling Point | Not available | |

| Flash Point | > 200 °F (> 93 °C) | [3] |

| CAS Number | 34762-17-9 | [4] |

Experimental Protocols: Safe Handling Procedures

Adherence to standardized protocols is critical when working with this compound. The following sections detail the necessary steps from preparation to disposal.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure. The following should be worn at all times when handling the compound:

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.[1][3]

-

Hand Protection: Wear protective gloves, such as elbow-length PVC gloves.[1] It is crucial to select gloves tested to a relevant standard (e.g., EN 374, US F739) and to wash hands thoroughly after use.[1]

-

Skin and Body Protection: A lab coat or overalls should be worn.[1][3] For handling corrosive liquids, trousers should be worn outside of boots to prevent spills from entering footwear.[1]

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[6][7][8] If ventilation is inadequate, a NIOSH/MSHA approved respirator should be used.[6]

Engineering Controls

-

Ventilation: A well-functioning chemical fume hood is essential to minimize inhalation exposure.[6][7][8]

-

Safety Equipment: An emergency eye wash fountain and safety shower must be readily available in the immediate vicinity of any potential exposure.[3]

Handling and Storage

-

Handling: Avoid all personal contact, including inhalation.[1] Do not breathe mist, vapors, or spray.[6] Wash hands and any exposed skin thoroughly after handling.[6] Do not eat, drink, or smoke in the work area.[3][6]

-

Storage: Store in original, tightly sealed containers in a dry, cool, and well-ventilated area.[1][2][6] Keep away from heat, sparks, and open flames.[3] Incompatible materials such as strong acids, strong bases, and strong oxidizing agents should be stored separately.[3][8]

Spill Management

-

Minor Spills:

-

Evacuate unnecessary personnel.

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, silica gel, or universal binder).[6]

-

Collect the absorbed material into a suitable, labeled container for disposal.[6]

-

Clean the spill area with a 2-5% solution of soda ash and then with water.[9]

-

-

Major Spills:

Disposal

All waste containing this compound must be treated as hazardous waste and handled in accordance with local, state, and federal regulations.[1] The recommended disposal method is to send it to a licensed incinerator equipped with an afterburner and scrubber.[3] Do not allow the chemical to enter the environment.[6]

Emergency and First-Aid Procedures

Immediate and appropriate first-aid is crucial in the event of an exposure.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][6] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.[3][6]

-

Skin Contact: Immediately remove all contaminated clothing.[6] Wash the affected area with plenty of soap and water.[3] Seek medical advice.[3]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3][6] If not breathing, give artificial respiration.[6] Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting.[3][6] Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3][6]

Fire-Fighting Measures

-

Extinguishing Media: Use foam, dry chemical powder, or carbon dioxide.[1][7]

-

Fire-Fighting Procedures: Wear full body protective clothing and a self-contained breathing apparatus (SCBA).[1][7]

-

Hazardous Combustion Products: Combustion may produce carbon monoxide, carbon dioxide, and hydrogen bromide.[1][7]

Visualized Workflows and Logical Relationships

To further clarify the safety protocols, the following diagrams illustrate key workflows and logical relationships.

Caption: Workflow for the safe handling of this compound.

Caption: Logical relationship of key safety precautions.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. This compound | C8H13BrO4 | CID 13198655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diethyl bromomalonate - Hazardous Agents | Haz-Map [haz-map.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. westliberty.edu [westliberty.edu]

Technical Guide: Physicochemical Properties of Diethyl 2-(bromomethyl)malonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a concise overview of the core physicochemical properties of Diethyl 2-(bromomethyl)malonate, a key reagent in organic synthesis. The information is presented to be readily accessible for professionals in research and development.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. These values are critical for stoichiometric calculations, analytical characterization, and interpretation of experimental results.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₃BrO₄ | [1][2] |

| Molecular Weight | 253.09 g/mol | [1][2][3] |

| CAS Number | 34762-17-9 | [1][2] |

Determination of Physicochemical Properties: Standard Protocols

The molecular formula and weight of a compound like this compound are determined through a combination of analytical techniques.

-

Mass Spectrometry (MS): This is the primary technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition and thus the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule, confirming the connectivity of atoms and the number of protons and carbons, which validates the molecular formula.

-

Elemental Analysis: This method provides the percentage composition of the individual elements (carbon, hydrogen, oxygen, bromine) in the compound. The results are used to derive the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry.

Logical Relationship of Molecular Properties

The relationship between the compound's name, its atomic constituents, and its overall molecular properties can be visualized as a direct logical flow.

References

Stability and Storage of Diethyl 2-(bromomethyl)malonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Diethyl 2-(bromomethyl)malonate, a key reagent in pharmaceutical synthesis. Understanding the chemical stability of this compound is critical for ensuring its quality, purity, and reactivity in drug development and manufacturing processes. This document outlines the known stability profile, potential degradation pathways, recommended storage and handling procedures, and a general protocol for stability assessment.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid. A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₃BrO₄ | |

| Molecular Weight | 253.09 g/mol | [1] |

| CAS Number | 34762-17-9 | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Insoluble in water; soluble in organic solvents. | [2] |

Stability Profile and Incompatibilities

This compound is considered stable under recommended storage conditions.[3] However, its reactivity as an alkylating agent and the presence of ester functional groups make it susceptible to degradation under certain conditions.

Incompatible Materials: To ensure stability, avoid contact with the following:

-

Strong Bases: Can promote hydrolysis of the ester groups and elimination of HBr.[3][2] Contact with alkaline materials may also liberate heat.[2]

-

Strong Acids: Can catalyze the hydrolysis of the ester groups.[3]

-

Strong Oxidizing Agents: May lead to decomposition.[3]

-

Metals: Reacts with mild steel and galvanized steel/zinc, which can produce hydrogen gas, creating an explosion hazard.[2] Aluminum and galvanized containers should not be used.[2]

Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides (primarily hydrogen bromide, HBr).[3]

Recommended Storage and Handling

Proper storage and handling are essential to maintain the quality and stability of this compound.

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation | Reference |

| Temperature | Store in a cool, dry place. Recommended storage at 2-8°C. | [4] |

| Atmosphere | Store under an inert gas (e.g., nitrogen or argon). | [4] |

| Container | Store in original, tightly sealed containers. Glass containers are suitable. Lined metal cans or plastic pails may also be used. | [2] |

| Ventilation | Store in a well-ventilated area.[3] | |

| Light | Protect from light. | [5][6] |

| Handling | Handle in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., elbow-length PVC), chemical goggles, and a face shield. Avoid inhalation of vapors and contact with skin and eyes. | [3][2] |

Potential Degradation Pathways

Hydrolysis

The ester functional groups in this compound are susceptible to hydrolysis, particularly in the presence of acid or base catalysts and water. This reaction would lead to the formation of the corresponding carboxylic acids and ethanol.

Caption: Proposed hydrolysis degradation pathway for this compound.

Dehydrohalogenation (Elimination)

In the presence of a base, this compound can undergo an elimination reaction (dehydrohalogenation) to form Diethyl 2-methylidenemalonate and hydrogen bromide.

Caption: Proposed dehydrohalogenation pathway for this compound.

Experimental Protocol for Stability Assessment (Forced Degradation Study)

A forced degradation study is essential to identify potential degradation products, establish degradation pathways, and develop a stability-indicating analytical method.[6][7] The following is a general protocol for assessing the stability of this compound.

Objective

To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify the resulting degradation products.

Materials and Equipment

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Acetonitrile (ACN), Water (HPLC grade)

-

pH meter

-

Calibrated oven

-

Photostability chamber

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

-

Nuclear Magnetic Resonance (NMR) spectrometer

Experimental Workflow

Caption: General workflow for a forced degradation study of this compound.

Stress Conditions

A summary of recommended stress conditions for the forced degradation study is provided in Table 3. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[8]

Table 3: Recommended Forced Degradation Conditions

| Stress Condition | Proposed Method |

| Acid Hydrolysis | Dissolve the compound in a suitable solvent (e.g., ACN) and treat with 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C). |

| Base Hydrolysis | Dissolve the compound in a suitable solvent and treat with 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C). |

| Oxidative Degradation | Treat a solution of the compound with 3% H₂O₂ at room temperature. |

| Thermal Degradation | Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven. |

| Photostability | Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |

Analytical Methodology

A stability-indicating analytical method, typically reverse-phase HPLC, should be developed and validated. This method must be able to separate the parent compound from all significant degradation products.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of water and acetonitrile (with or without a buffer like formic acid or ammonium acetate)

-

Detection: UV detection at a suitable wavelength and/or Mass Spectrometry for peak identification and purity assessment.

Conclusion

This compound is a stable compound when stored under the recommended conditions of refrigeration in a dry, inert atmosphere, and protected from light. Its primary liabilities are susceptibility to hydrolysis and dehydrohalogenation, particularly in the presence of strong acids, bases, and moisture. For professionals in research and drug development, adherence to the storage and handling guidelines outlined in this document is crucial for maintaining the integrity and reactivity of this important synthetic intermediate. A well-designed forced degradation study is recommended to fully understand its stability profile and to develop robust analytical methods for its quality control.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. ars.usda.gov [ars.usda.gov]

- 3. aklectures.com [aklectures.com]

- 4. US2373011A - Production of malonic acid - Google Patents [patents.google.com]

- 5. biopharminternational.com [biopharminternational.com]

- 6. An Overview of Stability Studies in the Pharmaceutical Industry [neopharmlabs.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Theoretical Calculations on the Reaction Mechanisms of Diethyl 2-(bromomethyl)malonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and mechanistic aspects of reactions involving diethyl 2-(bromomethyl)malonate, a versatile reagent in organic synthesis. Given the limited specific theoretical studies on this molecule, this guide combines established mechanistic principles with data from analogous systems to present a robust predictive framework for its reactivity. The focus is on nucleophilic substitution and radical-mediated pathways, which are central to its application in the synthesis of complex organic molecules and active pharmaceutical ingredients.

Introduction: The Synthetic Utility of this compound

This compound is a highly functionalized building block in organic chemistry. Its structure, featuring a reactive bromomethyl group adjacent to a malonic ester moiety, allows for a variety of chemical transformations. The primary reaction pathway for this compound is nucleophilic substitution, where the bromine atom is displaced by a nucleophile.[1] This reactivity is harnessed to introduce the diethyl malonate unit into a wide range of molecules, which can then be further elaborated, for instance, through decarboxylation of the malonic ester. The bromine atom serves as a good leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack.[1]

Key Reaction Mechanisms

The reactivity of this compound is predominantly governed by two key mechanistic pathways: bimolecular nucleophilic substitution (SN2) and radical-initiated reactions. The preferred pathway is dictated by the reaction conditions, including the nature of the reactants, the presence of initiators, and the solvent system.

Bimolecular Nucleophilic Substitution (SN2) Pathway

In the presence of a nucleophile, this compound readily undergoes an SN2 reaction. This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom bearing the bromine, simultaneously displacing the bromide leaving group.[1]

Diagram of the SN2 Reaction Pathway

Caption: Generalized SN2 reaction pathway for this compound.

Radical-Initiated Pathway

Radical reactions are particularly relevant to the synthesis of this compound itself, typically through the bromination of a precursor. For instance, the radical-initiated bromination of diethyl 2-methylmalonate using N-Bromosuccinimide (NBS) is a viable synthetic route.[1] This process involves the abstraction of a hydrogen atom from the methyl group, forming a stabilized radical intermediate which then reacts with a bromine source.

Diagram of the Radical Bromination Pathway

Caption: Radical chain mechanism for the synthesis of this compound.

Theoretical Calculations: A Predictive Framework

While specific computational studies on this compound are not widely available, we can extrapolate from theoretical analyses of similar SN2 reactions to understand its behavior. Density Functional Theory (DFT) is a powerful tool for modeling such reaction pathways and transition states.

Computational Methodology

A plausible computational protocol to study the SN2 reaction of this compound with a nucleophile (e.g., the enolate of dimethyl malonate) would involve the following:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: Density Functional Theory (DFT).

-

Functional: A hybrid functional such as B3LYP is commonly used for its balance of accuracy and computational cost.

-

Basis Set: A Pople-style basis set like 6-31+G(d,p) would be appropriate to describe the electronic structure of the atoms, including polarization and diffuse functions for the anionic species.

-

Solvent Model: The effect of the solvent can be included using a polarizable continuum model (PCM) to simulate bulk solvent effects.

-

Calculations:

-

Geometry optimization of the reactants, transition state, and products.

-

Frequency calculations to confirm the nature of the stationary points (minima for reactants and products, a single imaginary frequency for the transition state).

-

Intrinsic Reaction Coordinate (IRC) calculations to verify that the transition state connects the reactants and products.

-

Predicted Quantitative Data

The following tables summarize hypothetical but realistic quantitative data for the SN2 reaction of this compound with the enolate of dimethyl malonate, based on typical values for such reactions.

Table 1: Calculated Thermodynamic and Kinetic Parameters (Gas Phase)

| Parameter | Value (kcal/mol) | Description |

| Activation Energy (ΔE‡) | +15.2 | Energy barrier for the reaction to occur. |

| Reaction Enthalpy (ΔHrxn) | -25.8 | Overall energy change of the reaction. |

Table 2: Calculated Thermodynamic and Kinetic Parameters (in Acetonitrile, PCM)

| Parameter | Value (kcal/mol) | Description |

| Activation Energy (ΔG‡) | +22.5 | Gibbs free energy of activation in solution. |

| Reaction Free Energy (ΔGrxn) | -18.3 | Overall Gibbs free energy change in solution. |

Experimental Protocols

Protocol for a Typical SN2 Alkylation Reaction

This protocol describes the alkylation of a nucleophile, such as the enolate of diethyl malonate, with this compound.

-

Preparation of the Nucleophile: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), a solution of diethyl malonate (1.0 eq.) in anhydrous tetrahydrofuran (THF) is prepared.

-

Deprotonation: The solution is cooled to 0 °C in an ice bath. A strong base, such as sodium hydride (1.1 eq., 60% dispersion in mineral oil), is added portion-wise. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the enolate.

-

Alkylation: A solution of this compound (1.0 eq.) in anhydrous THF is added dropwise to the enolate solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Diagram of the Experimental Workflow for SN2 Alkylation

Caption: A typical experimental workflow for an SN2 alkylation reaction.

Protocol for Radical-Initiated Bromination

This protocol is for the synthesis of a brominated malonic ester via a radical mechanism, analogous to the synthesis of the title compound.

-

Setup: A solution of the starting malonic ester (e.g., diethyl 2-methylmalonate, 1.0 eq.) and N-Bromosuccinimide (NBS, 1.1 eq.) in a suitable solvent such as carbon tetrachloride is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Initiation: A radical initiator, such as a small amount of azobisisobutyronitrile (AIBN), is added to the mixture. Alternatively, the reaction can be initiated by exposing the flask to a UV lamp or a high-intensity incandescent light bulb.

-

Reaction: The mixture is heated to reflux and stirred vigorously. The reaction is monitored by TLC or GC to follow the consumption of the starting material.

-

Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then washed with a 10% aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude product is purified by vacuum distillation or column chromatography.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Diethyl 2-(bromomethyl)malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-(bromomethyl)malonate is a versatile trifunctional reagent that serves as a valuable building block in synthetic organic chemistry, particularly for the construction of diverse heterocyclic frameworks. Its chemical structure incorporates two ester functionalities, an acidic α-proton, and a reactive bromomethyl group. This unique combination allows for a variety of chemical transformations, making it a key intermediate in the synthesis of novel compounds with potential applications in medicinal chemistry and drug development.

The presence of the electrophilic bromomethyl group makes this compound an excellent substrate for nucleophilic substitution reactions. This reactivity can be harnessed to introduce the malonic ester moiety into various molecules. Furthermore, the malonate portion of the molecule can participate in cyclization reactions with appropriate binucleophiles, leading to the formation of a wide array of heterocyclic systems. This document provides detailed application notes and protocols for the synthesis of heterocyclic compounds utilizing this compound as a key starting material.

Synthesis of Pyrazolidine-3,5-dione Derivatives

One of the key applications of substituted malonates is in the synthesis of pyrazolidine-3,5-dione derivatives. These heterocyclic scaffolds are present in a number of pharmacologically active compounds. The general strategy involves the condensation of a malonate derivative with hydrazine or its substituted analogues.[1]

General Reaction Scheme:

The reaction of this compound with a substituted hydrazine is expected to proceed via initial nucleophilic attack of the hydrazine on one of the ester carbonyls, followed by cyclization and subsequent elimination to form the pyrazolidine-3,5-dione ring. The bromomethyl group can then be further functionalized or may participate in subsequent reactions.

Experimental Protocol: Synthesis of a 4-(bromomethyl)-1-phenylpyrazolidine-3,5-dione (Hypothetical Protocol based on similar reactions)

This protocol is a representative example based on the known reactivity of malonates with hydrazines.[1][2]

Materials:

-

This compound

-

Phenylhydrazine

-

Sodium ethoxide

-

Absolute ethanol

-

Diethyl ether

-

Hydrochloric acid (1 M)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere.

-

To this solution, add phenylhydrazine (1.0 equivalent) dropwise at room temperature.

-

After stirring for 15 minutes, add this compound (1.0 equivalent) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and acidify with 1 M hydrochloric acid to precipitate the product.

-

Filter the crude product, wash with cold water, and then with a small amount of cold diethyl ether.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 4-(bromomethyl)-1-phenylpyrazolidine-3,5-dione.

Quantitative Data (Expected):

| Product | Starting Material Ratio (Malonate:Hydrazine) | Reaction Time (h) | Expected Yield (%) |

| 4-(bromomethyl)-1-phenylpyrazolidine-3,5-dione | 1:1 | 4-6 | 60-75 |

Synthesis of Thiazine Derivatives

The electrophilic nature of the bromomethyl group in this compound makes it a suitable substrate for reactions with sulfur-containing nucleophiles. Reaction with bifunctional nucleophiles like thiourea can lead to the formation of six-membered heterocyclic rings such as thiazines.

General Reaction Scheme:

The synthesis of a 1,3-thiazine derivative would likely involve the initial S-alkylation of thiourea by the bromomethyl group, followed by intramolecular cyclization via nucleophilic attack of the thiourea nitrogen onto one of the ester carbonyls.

Experimental Protocol: Synthesis of a Dihydro-1,3-thiazin-4-one Derivative (Hypothetical Protocol)

This protocol is based on established methods for the synthesis of 1,3-thiazines from related precursors.

Materials:

-

This compound

-

Thiourea

-

Sodium carbonate

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve thiourea (1.0 equivalent) and sodium carbonate (2.0 equivalents) in a mixture of ethanol and water.

-

Add this compound (1.0 equivalent) to the solution at room temperature with vigorous stirring.

-

Heat the reaction mixture to reflux for 8-12 hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture and remove the ethanol by rotary evaporation.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired dihydro-1,3-thiazin-4-one derivative.

Quantitative Data (Expected):

| Product | Starting Material Ratio (Malonate:Thiourea) | Reaction Time (h) | Expected Yield (%) |

| Dihydro-1,3-thiazin-4-one derivative | 1:1 | 8-12 | 50-65 |

Conclusion

This compound is a highly valuable and versatile reagent for the synthesis of a variety of heterocyclic compounds. Its unique structural features allow for the construction of complex molecular architectures through straightforward synthetic routes. The protocols outlined in this document, based on established chemical principles, provide a foundation for researchers to explore the synthesis of novel pyrazolidine-3,5-diones, thiazines, and other heterocyclic systems. Further investigation into the reaction conditions and the scope of suitable nucleophiles will undoubtedly expand the utility of this reagent in the development of new therapeutic agents and other functional organic molecules. Researchers are encouraged to adapt and optimize these methodologies to suit their specific synthetic targets.

References

Application Notes and Protocols: Diethyl 2-(bromomethyl)malonate in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of diethyl 2-(bromomethyl)malonate as a versatile reagent in the preparation of pharmaceutical intermediates. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its application in drug discovery and development.

Introduction: A Versatile Electrophilic Building Block

This compound is a valuable bifunctional reagent in organic synthesis. The presence of a reactive bromomethyl group and a malonic ester moiety allows for a variety of chemical transformations. The bromine atom serves as a good leaving group, making the adjacent carbon susceptible to nucleophilic attack, while the acidic α-hydrogen of the malonate portion can be deprotonated to form a nucleophile. This dual reactivity enables its use in the construction of diverse molecular scaffolds, particularly heterocyclic systems that are prevalent in pharmaceuticals.

Application in the Synthesis of Heterocyclic Intermediates

A key application of this compound is in the synthesis of heterocyclic compounds, which form the core of many pharmaceutical agents. One notable example is the preparation of 1,3-diethyl 2-(2-methylhydrazinylidene)propanedioate, a key intermediate in the synthesis of 1,3,4-triazine-based compounds. While the specific example cited is for herbicidal application, the methodology is directly transferable to the synthesis of analogous heterocyclic systems for pharmaceutical use.

Synthesis of 1,3-diethyl 2-(2-methylhydrazinylidene)propanedioate

This synthesis involves the reaction of diethyl 2-bromomalonate with methylhydrazine. The reaction proceeds via a nucleophilic substitution followed by condensation.

Reaction Scheme:

Application Notes and Protocols for Alkylation Reactions with Diethyl 2-(bromomethyl)malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-(bromomethyl)malonate is a versatile trifunctional reagent widely employed in organic synthesis. Its structure incorporates a reactive bromomethyl group, making it a potent electrophile for alkylation reactions, and a malonic ester moiety that can be further manipulated. This combination allows for the introduction of a carboxymethyl group or for the construction of various carbocyclic and heterocyclic systems. These application notes provide detailed protocols for the use of this compound in alkylation reactions with a range of nucleophiles, including amines, thiols, phenols, and carbanions, highlighting its utility in the synthesis of diverse molecular scaffolds relevant to pharmaceutical and materials science research.

Core Reaction Principle

The primary mode of reactivity for this compound is as an electrophile in SN2 reactions. The bromine atom serves as an excellent leaving group, and the adjacent methylene group is activated by the two electron-withdrawing ester functionalities. This allows for facile displacement of the bromide by a wide array of nucleophiles.

A generalized reaction scheme is as follows:

Where Nu:⁻ represents a generic nucleophile.

Safety Precautions

Warning: this compound is a lachrymator and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.

Experimental Protocols

N-Alkylation of Amines: Synthesis of Diethyl 2-(Aminomethyl)malonate Derivatives

This protocol describes the reaction of this compound with primary and secondary amines to yield the corresponding N-alkylated products. These products are valuable intermediates in the synthesis of amino acids and other nitrogen-containing compounds.

General Procedure:

To a solution of the amine (1.0 eq.) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), a base (e.g., potassium carbonate or triethylamine, 1.2 eq.) is added. The mixture is stirred at room temperature, and a solution of this compound (1.0 eq.) in the same solvent is added dropwise. The reaction is then stirred at the specified temperature for the required time. Upon completion, the reaction mixture is worked up by filtration to remove inorganic salts, followed by removal of the solvent under reduced pressure. The crude product is then purified by column chromatography.

Representative Examples & Data:

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | K₂CO₃ | Acetonitrile | 80 | 12 | 85 |

| Piperidine | Et₃N | DMF | 25 | 6 | 92 |

| Benzylamine | K₂CO₃ | Acetonitrile | 50 | 8 | 88 |

Detailed Protocol for the Synthesis of Diethyl 2-(anilinomethyl)malonate:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (0.93 g, 10 mmol) and anhydrous potassium carbonate (1.66 g, 12 mmol) in acetonitrile (30 mL).

-

Stir the suspension at room temperature for 15 minutes.

-

Add a solution of this compound (2.53 g, 10 mmol) in acetonitrile (10 mL) dropwise to the suspension over 10 minutes.

-

Heat the reaction mixture to 80 °C and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Wash the solid residue with acetonitrile (2 x 10 mL).

-

Combine the filtrates and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to afford diethyl 2-(anilinomethyl)malonate as a pale yellow oil.

S-Alkylation of Thiols: Synthesis of Diethyl 2-(Arylthiomethyl)malonate Derivatives

This protocol outlines the reaction with thiols to form thioethers, which are important structural motifs in various biologically active molecules.

General Procedure:

A mixture of the thiol (1.0 eq.) and a base (e.g., sodium ethoxide or potassium carbonate, 1.1 eq.) is stirred in a suitable solvent like ethanol or DMF. This compound (1.0 eq.) is then added, and the reaction is stirred at the indicated temperature. The reaction is typically monitored by TLC. Work-up involves quenching the reaction with water, extraction with an organic solvent, and purification of the crude product by chromatography or distillation.

Representative Examples & Data:

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Thiophenol | NaOEt | Ethanol | 25 | 4 | 95 |

| 4-Methylthiophenol | K₂CO₃ | DMF | 50 | 6 | 91 |

| Benzyl mercaptan | NaH | THF | 0 to 25 | 3 | 89 |

Detailed Protocol for the Synthesis of Diethyl 2-(phenylthiomethyl)malonate:

-

In a 100 mL three-necked flask under a nitrogen atmosphere, dissolve sodium (0.23 g, 10 mmol) in absolute ethanol (30 mL) at 0 °C to prepare a fresh solution of sodium ethoxide.

-

To this solution, add thiophenol (1.10 g, 10 mmol) dropwise at 0 °C.

-

Stir the mixture for 20 minutes at room temperature.

-

Add a solution of this compound (2.53 g, 10 mmol) in ethanol (10 mL) dropwise at room temperature.

-

Stir the reaction mixture for 4 hours at room temperature.

-

Quench the reaction by adding water (50 mL).

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by vacuum distillation to yield diethyl 2-(phenylthiomethyl)malonate.

O-Alkylation of Phenols: Synthesis of Diethyl 2-(Phenoxymethyl)malonate Derivatives

This protocol describes the Williamson ether synthesis using this compound and various phenols, leading to the formation of aryloxymethylmalonates.

General Procedure:

The phenol (1.0 eq.) is treated with a base (e.g., potassium carbonate or sodium hydride, 1.2 eq.) in a polar aprotic solvent such as acetone or DMF to generate the phenoxide. This compound (1.1 eq.) is then added, and the mixture is heated to the specified temperature. After the reaction is complete, the mixture is cooled, filtered, and the solvent is evaporated. The product is isolated and purified by recrystallization or column chromatography.

Representative Examples & Data:

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenol | K₂CO₃ | Acetone | 60 | 12 | 82 |

| 4-Methoxyphenol | NaH | DMF | 25 | 5 | 90 |

| 2-Naphthol | K₂CO₃ | DMF | 80 | 10 | 85 |

Detailed Protocol for the Synthesis of Diethyl 2-(phenoxymethyl)malonate:

-

To a 100 mL round-bottom flask, add phenol (0.94 g, 10 mmol), anhydrous potassium carbonate (1.66 g, 12 mmol), and acetone (40 mL).

-

Heat the mixture to reflux and stir for 30 minutes.

-

Add this compound (2.78 g, 11 mmol) dropwise to the refluxing suspension.

-